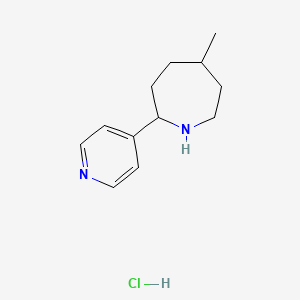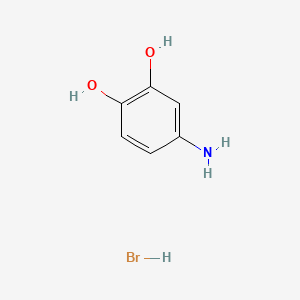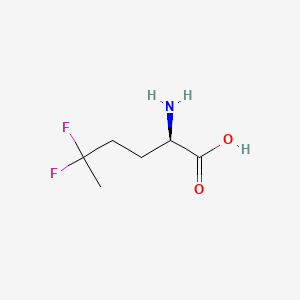
D-Phénylalanine-d5
Vue d'ensemble
Description
D-Phenyl-D5-alanine, also known as D-Phenylalanine-2,3,4,5,6-d, is a labelled D-Phenylalanine . It has a molecular formula of C9H6D5NO2 and an average mass of 170.220 Da . It is a non-standard isotope with one defined stereocentre .
Physical and Chemical Properties Analysis
D-Phenyl-D5-alanine has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±30.0 °C at 760 mmHg, and a flash point of 139.8±24.6 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Recherche chimique
« D-Phénylalanine-d5 » est utilisé dans la recherche chimique, en particulier dans l’étude des réactions et des processus chimiques. Sa structure et ses propriétés uniques en font un outil précieux pour les chercheurs .
Applications pharmaceutiques
« this compound » est utilisé dans l’industrie pharmaceutique comme élément constitutif pour la synthèse de divers médicaments. Son incorporation dans les agents thérapeutiques à petites molécules, les peptides et les protéines est généralement abordée .
Synthèse biocatalytique
La synthèse biocatalytique d’analogues de « this compound » à haute valeur synthétique a été développée à l’aide de variantes mutantes de la phénylalanine ammonia-lyase de Petroselinum crispum (PcPAL). Ce procédé a été optimisé pour la production de phénylalanines précieuses .
Production d’analogues de D- et de L-phénylalanine optiquement purs
« this compound » est utilisé dans la production d’analogues de D- et de L-phénylalanine optiquement purs. Ces analogues sont des éléments constitutifs chiraux importants pour l’industrie pharmaceutique .
Processus industriels
« this compound » est utilisé dans les processus industriels, comme la production à l’échelle multitonnes d’acide (S)-2,3-dihydro-1H-indole-2-carboxylique par DSM (Pays-Bas) .
Ingénierie des protéines
« this compound » est utilisé dans l’ingénierie des protéines, plus précisément dans le développement de phénylalanine ammonia-lyases (PAL) et de phénylalanine aminomutases (PAM) avec une activité/sélectivité accrue envers plusieurs dérivés d’arylalanine .
Mécanisme D'action
Target of Action
D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.
Mode of Action
D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.
Biochemical Pathways
D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .
Pharmacokinetics
It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .
Result of Action
D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .
Action Environment
The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .
Cellular Effects
The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .
Molecular Mechanism
At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .
Subcellular Localization
The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-NQJMBGHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)



![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)





